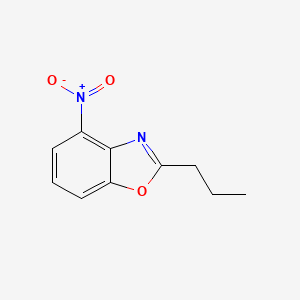

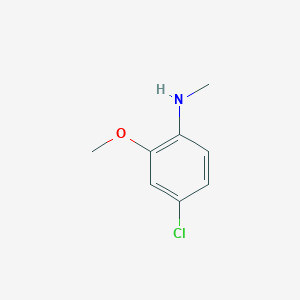

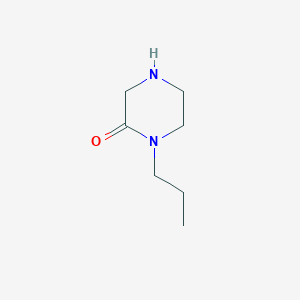

![molecular formula C8H6N6O B1328594 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 1031927-02-2](/img/structure/B1328594.png)

4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

Overview

Description

The compound 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic molecule that features both imidazole and oxadiazole moieties. Imidazole alkaloids are a class of compounds with a five-membered aromatic heterocyclic structure that are found in various organisms and have significant biological and pharmacological activities . The imidazo[1,2-a]pyrazin-2-yl group is a variation of the imidazole ring fused with a pyrazine ring, which could potentially contribute to the compound's bioactivity.

Synthesis Analysis

The synthesis of related imidazole-containing compounds has been explored in various studies. For instance, novel imidazole-fragment-decorated 2-(pyrazol-4-yl)-1,3,4-oxadiazoles were designed and synthesized using the active substructure splicing principle . Additionally, substituted imidazo[1,5-a]pyrazines were synthesized through regioselective metalation strategies, which could be relevant to the synthesis of the compound . Furthermore, palladium-catalyzed amidation has been used to synthesize imidazo[4,5-b]pyridines and -pyrazines, indicating the versatility of metal-catalyzed reactions in constructing imidazole-containing heterocycles .

Molecular Structure Analysis

The molecular structure of this compound would include an imidazo[1,2-a]pyrazine core, which is a bicyclic structure consisting of fused imidazole and pyrazine rings. This core is further substituted with a 1,2,5-oxadiazol-3-amine group. The presence of these heterocyclic systems suggests potential for diverse electronic and steric interactions, which could influence the compound's binding affinity to various biological targets .

Chemical Reactions Analysis

The chemical reactivity of imidazole-containing compounds can be quite varied. For example, imidazo[5,1-c][1,2,4]triazines have been shown to undergo ring-opening reactions with hydrazine, leading to the formation of hydrazinoimidazoles . This indicates that the imidazole ring can participate in nucleophilic substitution reactions, which could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have been shown to possess significant antibacterial activity . The presence of the imidazole ring often contributes to a compound's lipophilicity, which can affect its ability to permeate cell membranes and interact with biological targets. The oxadiazole ring is known for its electron-withdrawing nature, which could influence the compound's acidity and stability .

Scientific Research Applications

Chemical Reactions and Derivatives

4-Aminofurazan-3-carboxylic acid iminoester, a related compound, reacts with various nucleophiles, leading to the formation of derivatives including 4-(1,3-benzoxazol-2-yl)- and 1-(4,5-dihydro-1H-imidazol-2-yl)-1,2,5-oxadiazol-3-amines. These reactions have implications in developing novel chemical entities (Sergievskii et al., 2002).

Luminescent Properties in Organic Synthesis

A study on the synthesis of luminescent fused imidazole bicyclic acetic esters, which include the core structure of imidazo[1,2-a]pyrazin-2-yl, highlights its application in creating biologically active compounds with promising luminescence properties (Veltri et al., 2020).

Antifungal Activities

Research into the synthesis of novel imidazo[1,2-a]pyridines and evaluation of their antifungal activities shows the potential of derivatives of imidazo[1,2-a]pyrazin-2-yl in medicinal chemistry, specifically in developing antifungal agents (Göktaş et al., 2014).

Synthesis and Antibacterial Activity

The design and synthesis of 1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo [1, 2-a]pyrazin-6-yl) ethan-1-amine derivatives demonstrate the potential antibacterial applications of compounds based on the imidazo[1,2-a]pyrazin-2-yl structure (Prasad, 2021).

Development as a Versatile Scaffold in Drug Synthesis

A review highlighting the versatility of imidazo[1,2-a]pyrazine as a scaffold in drug development emphasizes its multifarious biological activity and potential in future drug discovery (Goel et al., 2015).

Applications in Kinase Inhibition

Imidazo[1,2-a]pyrazin-8-amines have been discovered as novel inhibitors of breast tumor kinase and protein tyrosine kinase 6, highlighting the potential of these compounds in oncology research (Zeng et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to interact with various targets, including cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors .

Mode of Action

Related compounds, such as imidazo[1,2-a]pyridines, have been used as covalent inhibitors in cancer treatment . These compounds typically work by forming a covalent bond with a target protein, thereby inhibiting its function .

Biochemical Pathways

Related compounds have been shown to affect the nf-kappab pathway through the process of phosphorylation .

Pharmacokinetics

Related compounds have been synthesized using various methods, which could potentially impact their adme properties .

Result of Action

Related compounds have shown promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Action Environment

The synthesis of related compounds has been performed under various conditions, including solvent-free and catalyst-free conditions, which could potentially influence their action .

properties

IUPAC Name |

4-imidazo[1,2-a]pyrazin-2-yl-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N6O/c9-8-7(12-15-13-8)5-4-14-2-1-10-3-6(14)11-5/h1-4H,(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWLTQHMDOCNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=N1)C3=NON=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650130 | |

| Record name | 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1031927-02-2 | |

| Record name | 4-Imidazo[1,2-a]pyrazin-2-yl-1,2,5-oxadiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

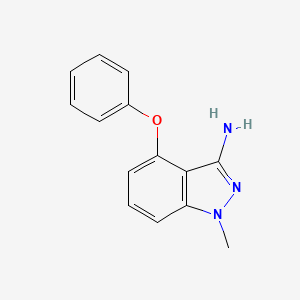

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

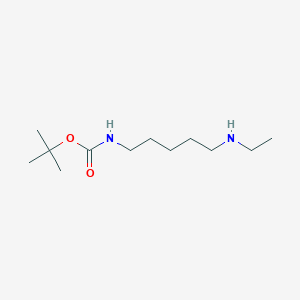

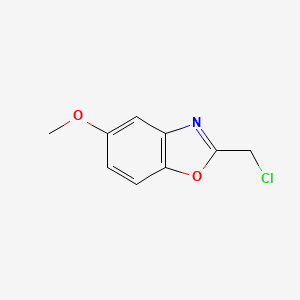

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

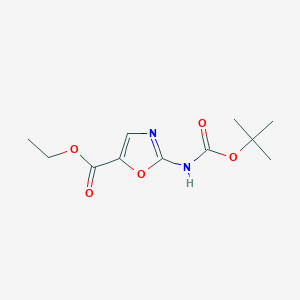

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)